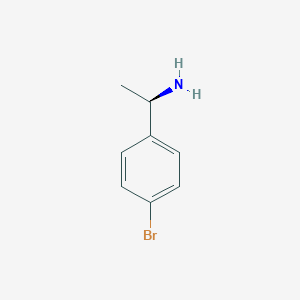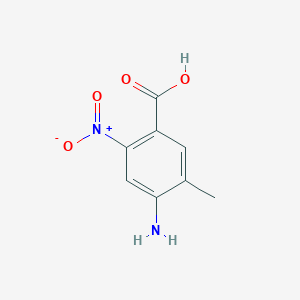
(R)-1-(pyrrolidin-3-yl)piperidine
描述
The compound “(R)-1-(pyrrolidin-3-yl)piperidine” is a conformationally rigid diamine that plays a significant role in medicinal chemistry due to its structural features which are often found in pharmacologically active molecules. Although the specific compound is not directly mentioned in the provided papers, related structures such as 3-(pyrrolidin-1-yl)piperidine and other pyrrolidine and piperidine derivatives are frequently synthesized for their potential use in drug development .
Synthesis Analysis
The synthesis of pyrrolidine and piperidine derivatives can be complex. For instance, the synthesis of 3-(pyrrolidin-1-yl)piperidine is known to be a multi-stage process that is not suitable for large-scale production . However, a novel method has been proposed which involves the catalytic hydrogenation of pyrrolylpyridine, which itself is prepared by the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran . This method could potentially be adapted for the synthesis of “(R)-1-(pyrrolidin-3-yl)piperidine” by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrrolidine and piperidine derivatives is crucial for their biological activity. The structural assignments of these compounds are typically supported by spectroscopic data such as 1H NMR, 13C NMR, and sometimes X-ray crystallography . These techniques allow for the confirmation of the stereochemistry and the overall molecular conformation, which are essential for understanding the compound's interactions with biological targets.
Chemical Reactions Analysis
Piperidine derivatives are versatile in chemical reactions. For example, they can be used as catalysts in the synthesis of complex molecules like coumarin bearing pyrrolo[1,2-a]quinoxaline derivatives through a one-pot three-component reaction . The reactivity of these compounds can be attributed to their amine functionality, which can act as a nucleophile or a base in various organic transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine and piperidine derivatives are influenced by their structural features. For instance, the introduction of substituents can affect the solubility of these compounds, as seen with 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, which is reported to have improved aqueous solubility . These properties are important for the pharmacokinetic profile of potential drug candidates, influencing their absorption, distribution, metabolism, and excretion (ADME) characteristics.
科学研究应用
Synthesis Techniques
A novel method for the synthesis of 3-(pyrrolidin-1-yl)piperidine, emphasizing its importance in medicinal chemistry, was proposed to overcome the limitations of previous complex multi-stage synthesis processes. This innovative approach is based on the exhaustive catalytic hydrogenation of pyrrolylpyridine, which can be efficiently prepared through the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran, offering a simpler route for large-scale production (Smaliy et al., 2011).
Antimicrobial and Larvicidal Activities
Research into 2-hydroxypyrrolidine/piperidine derivatives revealed a series of compounds synthesized for evaluating their antimicrobial activity against various bacterial strains and their larvicidal effects. Notably, specific derivatives demonstrated significant antibacterial properties and larvicidal activity, highlighting the potential of these compounds in addressing microbial resistance and controlling mosquito populations (Suresh et al., 2016).
Anticancer Potential
A study on the synthesis and evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive, and alpha-adrenolytic agents also uncovered their potential anticancer activities. These findings suggest a promising avenue for the development of new therapeutic agents targeting various cancer types (Kulig et al., 2010).
Antifungal and Antibacterial Derivatives
The synthesis of a pyrrolidine derivative of a carvotacetone and selected monoterpenes was explored for anti-methicillin-resistant Staphylococcus aureus and anti-cryptococcal properties. This study highlights the antimicrobial potential of these derivatives, further contributing to the search for effective treatments against resistant bacterial strains and fungal infections (Masila et al., 2020).
Corrosion Inhibition on Iron
Piperidine derivatives were evaluated for their efficacy as corrosion inhibitors on iron, employing quantum chemical calculations and molecular dynamics simulations. These studies contribute to the understanding of how such compounds can be utilized to protect metal surfaces from corrosion, indicating their applicability in industrial settings (Kaya et al., 2016).
安全和危害
属性
IUPAC Name |
1-[(3R)-pyrrolidin-3-yl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-2-6-11(7-3-1)9-4-5-10-8-9/h9-10H,1-8H2/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZQCTWJDFNRMS-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)[C@@H]2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428355 | |
| Record name | 1-(3R)-3-Pyrrolidinyl-piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(pyrrolidin-3-yl)piperidine | |
CAS RN |
913812-09-6 | |
| Record name | 1-(3R)-3-Pyrrolidinyl-piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

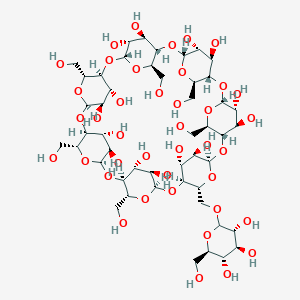
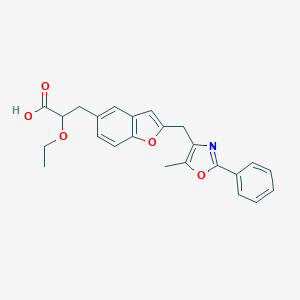
![(1S,2S,4R,8S,9S,13S)-8-(2-Hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-11,14,17-trien-16-one](/img/structure/B152038.png)
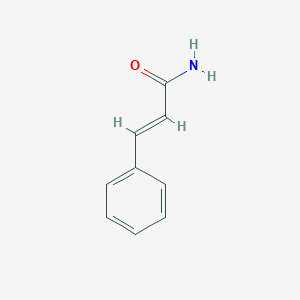
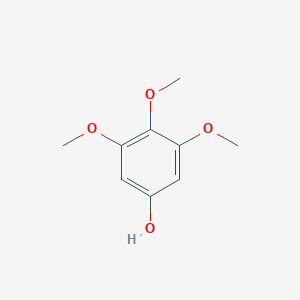
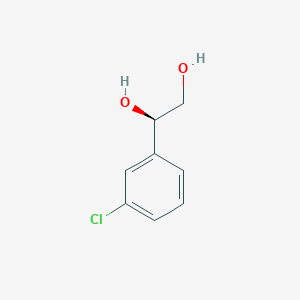
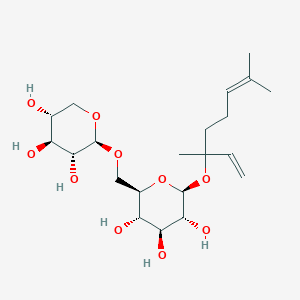
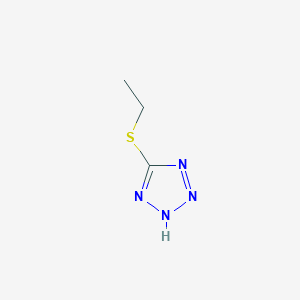

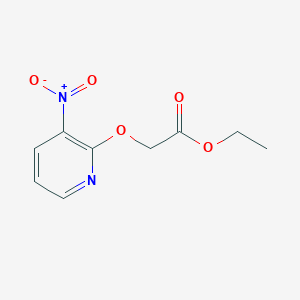
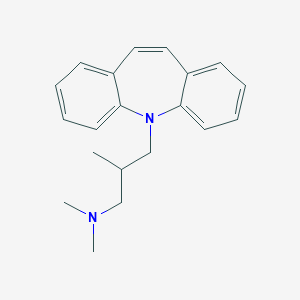
![Diethyl 2-[(1-naphthylamino)methylene]malonate](/img/structure/B152074.png)
